An In-depth Technical Guide to the Chemical Properties of Ethyl 2-[(2-Phenylacetyl)amino]acetate
An In-depth Technical Guide to the Chemical Properties of Ethyl 2-[(2-Phenylacetyl)amino]acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties of ethyl 2-[(2-phenylacetyl)amino]acetate, also known as N-(phenylacetyl)glycine ethyl ester. This document is intended to serve as a technical resource for researchers and professionals involved in synthetic chemistry and drug development, offering insights into its synthesis, structural characteristics, physical properties, and reactivity. The information compiled herein is grounded in established scientific literature and databases to ensure accuracy and reliability.
Molecular Structure and Key Features
Ethyl 2-[(2-phenylacetyl)amino]acetate is an N-acylated amino acid ester. Its structure consists of a phenylacetyl group attached to the nitrogen atom of a glycine ethyl ester moiety. This unique combination of a bulky aromatic group, a flexible acyl bridge, and an ester functional group imparts specific chemical characteristics that are of interest in various synthetic applications, including its potential as a building block in the synthesis of more complex molecules.
Figure 1: 2D structure of ethyl 2-[(2-phenylacetyl)amino]acetate.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₃ | N/A |
| Molecular Weight | 221.25 g/mol | N/A |
| Predicted LogP | 1.6 | ChemAxon (Predicted) |
| Predicted pKa (Acidic) | 14.3 | ChemAxon (Predicted) |
| Predicted pKa (Basic) | -1.1 | ChemAxon (Predicted) |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, ethyl acetate, and dichloromethane. Limited solubility in water. | N/A |
Synthesis and Purification
The synthesis of ethyl 2-[(2-phenylacetyl)amino]acetate typically involves the acylation of glycine ethyl ester with phenylacetyl chloride. This is a standard peptide coupling reaction.
Figure 2: General workflow for the synthesis of ethyl 2-[(2-phenylacetyl)amino]acetate.
Experimental Protocol: Synthesis of Ethyl 2-[(2-Phenylacetyl)amino]acetate
This protocol is a representative procedure based on standard organic synthesis methodologies.
Materials:
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Glycine ethyl ester hydrochloride
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Phenylacetyl chloride
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Triethylamine (or a suitable non-nucleophilic base)
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Dichloromethane (DCM), anhydrous
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for chromatography
Procedure:
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Reaction Setup: To a solution of glycine ethyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath, add triethylamine (2.2 eq) dropwise. Stir the mixture for 15-20 minutes.
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Acylation: Add phenylacetyl chloride (1.05 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2-[(2-phenylacetyl)amino]acetate.
Causality Behind Experimental Choices:
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The use of an inert atmosphere and anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive phenylacetyl chloride.
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The reaction is initiated at 0 °C to control the exothermic nature of the acylation reaction.
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Triethylamine is used to neutralize the HCl generated during the reaction and to deprotonate the glycine ethyl ester hydrochloride, forming the free amine which is the active nucleophile. An excess is used to ensure complete neutralization.
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The aqueous work-up steps are essential to remove the triethylamine hydrochloride salt, any unreacted starting materials, and by-products. The acidic wash removes excess base, while the basic wash removes any phenylacetic acid formed from hydrolysis of the acid chloride.
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Column chromatography is a standard and effective method for purifying the final product to a high degree.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm), a singlet for the benzylic protons of the phenylacetyl group (around 3.6 ppm), a doublet for the α-protons of the glycine moiety (around 4.0 ppm, coupled to the amide proton), a broad singlet for the amide proton (around 6.5-7.5 ppm), and multiplets for the aromatic protons of the phenyl ring (around 7.2-7.4 ppm).
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¹³C NMR: The carbon NMR spectrum should exhibit signals for the carbonyl carbons of the ester and amide groups (in the range of 168-172 ppm), signals for the aromatic carbons (127-135 ppm), and signals for the aliphatic carbons of the ethyl and glycine moieties.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show strong absorption bands corresponding to the following functional groups:
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N-H stretch: A peak around 3300 cm⁻¹
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C=O stretch (amide I): A strong peak around 1650 cm⁻¹
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C=O stretch (ester): A strong peak around 1740 cm⁻¹
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N-H bend (amide II): A peak around 1550 cm⁻¹
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C-H stretches (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹
Mass Spectrometry (MS)
The mass spectrum (e.g., using electrospray ionization, ESI) would be expected to show the protonated molecule [M+H]⁺ at m/z 222.11. Fragmentation patterns would likely involve the loss of the ethoxy group, the ethyl group, and cleavage of the amide bond.
Reactivity and Potential Applications
Ethyl 2-[(2-phenylacetyl)amino]acetate possesses several reactive sites that can be exploited for further chemical transformations:
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Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, phenylacetylglycine.
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Amide Bond Cleavage: The amide bond can be cleaved under strong acidic or basic conditions, though it is generally more stable than the ester linkage.
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α-Carbon Chemistry: The protons on the α-carbon of the glycine moiety can potentially be deprotonated with a strong base to form an enolate, allowing for alkylation or other reactions.
In the context of drug development , N-acylated amino acid esters are valuable intermediates. They can serve as precursors for the synthesis of peptidomimetics, heterocyclic compounds, and other complex molecular scaffolds with potential biological activity. The phenylacetyl group is found in some natural and synthetic bioactive molecules, and its incorporation into a glycine scaffold provides a versatile platform for library synthesis and lead optimization.
Safety and Handling
Specific safety data for ethyl 2-[(2-phenylacetyl)amino]acetate is not widely available. However, based on its chemical structure, the following general precautions should be observed:
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Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Toxicity: The toxicological properties have not been thoroughly investigated. It should be handled with care, avoiding inhalation, ingestion, and skin contact.
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Storage: Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.
For the parent carboxylic acid, phenylacetylglycine, GHS hazard statements indicate it can be harmful if swallowed and causes serious eye irritation. Similar precautions should be taken with its ethyl ester derivative.
Conclusion
Ethyl 2-[(2-phenylacetyl)amino]acetate is a valuable synthetic intermediate with potential applications in medicinal chemistry and drug discovery. While a comprehensive public dataset of its experimental properties is currently lacking, its chemical behavior can be reliably predicted based on its structure and the properties of closely related compounds. The synthesis is straightforward, employing standard acylation methodology. Further research into the biological activity of this compound and its derivatives could be a fruitful area of investigation. This guide provides a foundational understanding of its chemical properties to aid researchers in their synthetic and drug development endeavors.
References
No direct peer-reviewed articles detailing the comprehensive chemical properties of ethyl 2-[(2-phenylacetyl)amino]acetate were identified in the conducted search. The information presented is based on general organic chemistry principles and data from analogous compounds found in the following databases:
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PubChem. National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78914, Glycine, N-(phenylacetyl)-, methyl ester. Retrieved from [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for Phenylacetylglycine (HMDB0000821). Retrieved from [Link]
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PubChem. National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68144, Phenylacetylglycine. Retrieved from [Link]
